molecular formula C21H20N2O4 B7467819 Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate

Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B7467819
M. Wt: 364.4 g/mol
InChI Key: QEYIUAMGYYGCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-620152 involves several steps, starting with the preparation of the quinoline and furan derivatives. The key steps include:

Chemical Reactions Analysis

WAY-620152 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-620152 can undergo nucleophilic substitution reactions, particularly at the quinoline and furan rings.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

WAY-620152 has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: WAY-620152 is investigated for its potential therapeutic effects, particularly in the context of drug discovery and development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-620152 involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

WAY-620152 can be compared with other similar compounds, such as:

    Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate analogs: These compounds share a similar core structure but may have different substituents.

    Quinoline derivatives: These compounds have a quinoline core and are used in various chemical and biological applications.

    Furan derivatives: These compounds contain a furan ring and are studied for their chemical reactivity and biological activity.

The uniqueness of WAY-620152 lies in its specific combination of the quinoline and furan rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 1-[2-(furan-2-yl)quinoline-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-21(25)14-8-10-23(11-9-14)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYIUAMGYYGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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